molecular formula C19H22N2O2S B5884001 N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide

N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide

Cat. No. B5884001
M. Wt: 342.5 g/mol
InChI Key: PKRQGNNLTBGPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BML-275" and belongs to the class of thiazolidinedione derivatives.

Mechanism of Action

BML-275 exerts its effects by targeting the PPARγ pathway, which is involved in the regulation of glucose and lipid metabolism. BML-275 acts as an agonist of PPARγ, which leads to the activation of this pathway. Activation of PPARγ leads to the inhibition of the growth of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
BML-275 has been shown to have a range of biochemical and physiological effects. In cancer cells, BML-275 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BML-275 also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. In addition, BML-275 has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of BML-275 is its specificity for the PPARγ pathway. This specificity allows researchers to study the effects of PPARγ activation without the interference of other pathways. However, BML-275 has some limitations for lab experiments. For example, BML-275 has poor solubility in water, which can make it difficult to administer in vivo. In addition, BML-275 can be toxic at high doses, which can limit its use in animal models.

Future Directions

There are several future directions for the study of BML-275. One area of research is the development of more potent and selective PPARγ agonists. Another area of research is the investigation of the effects of BML-275 in combination with other drugs for the treatment of cancer, diabetes, and inflammation. Finally, the development of new formulations of BML-275 with improved solubility and bioavailability is an important area of research for the future.
Conclusion:
In conclusion, BML-275 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BML-275 has been extensively studied for its potential applications in cancer research, diabetes, obesity, and inflammation. BML-275 exerts its effects by targeting the PPARγ pathway, which is involved in the regulation of glucose and lipid metabolism. BML-275 has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.

Synthesis Methods

The synthesis of BML-275 involves the reaction of 5-tert-butyl-2-hydroxybenzenediazonium chloride with thioamide followed by the reaction with 4-methylbenzoic acid. This reaction leads to the formation of BML-275 as a white solid.

Scientific Research Applications

BML-275 has been extensively studied for its potential applications in various fields of science. One of the most significant applications of BML-275 is in the field of cancer research. Studies have shown that BML-275 can inhibit the growth of cancer cells by targeting the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. BML-275 has also been studied for its potential applications in the treatment of diabetes, obesity, and inflammation.

properties

IUPAC Name

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-12-5-7-13(8-6-12)17(23)21-18(24)20-15-11-14(19(2,3)4)9-10-16(15)22/h5-11,22H,1-4H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRQGNNLTBGPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide

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